2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone
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Overview
Description
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone is a versatile chemical compound with a unique structure that makes it valuable in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone typically involves the reaction of 3-methoxymethylpiperidine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, increased yield, and reduced production costs. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperidines with various functional groups.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)butan-1-one
- 2-Chloro-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity that makes it particularly valuable in various fields of research .
Properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-4-11(6-8)9(12)5-10/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMZIDMISUVNMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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